3-Iodo-2,2'-bipyridine

C-H Functionalization Halogenation Organolithium Chemistry

3-Iodo-2,2'-bipyridine is the premier monohalogenated bipyridine for advanced cross-coupling chemistry. Its C–I bond undergoes fast oxidative addition to Pd(0), making it uniquely suited for Sonogashira, Suzuki, and other Pd-catalyzed transformations where 3-bromo or 3-chloro analogs fail or give poor yields. This reactivity enables efficient construction of unsymmetrical, functionalized bipyridine ligands essential for homogeneous catalysis, electrocatalysis, and materials science. The iodine substituent also tunes the redox potential of metal complexes, critical for DSSCs, battery materials, and electrocatalysts where precise potential matching is required. Additionally, 3-iodo-2,2'-bipyridine is the exclusive gateway to chiral bipyridine-BINOL conjugates used in enantioselective hydrogenations and epoxidations. Our high-purity product (≥97%) ensures reproducible performance in demanding synthetic and electroanalytic applications. Order now to accelerate your catalyst and materials development pipeline.

Molecular Formula C10H7IN2
Molecular Weight 282.08 g/mol
Cat. No. B15248130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-2,2'-bipyridine
Molecular FormulaC10H7IN2
Molecular Weight282.08 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=C(C=CC=N2)I
InChIInChI=1S/C10H7IN2/c11-8-4-3-7-13-10(8)9-5-1-2-6-12-9/h1-7H
InChIKeyUZGKNZVDORMLMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-2,2'-bipyridine: A Critical Halogenated Synthon for Cross-Coupling and Ligand Design


3-Iodo-2,2'-bipyridine (CAS 184345-32-2) is a monohalogenated derivative of 2,2'-bipyridine, featuring an iodine atom at the 3-position of one pyridine ring . This substitution pattern retains the robust metal-chelating properties of the parent bipyridine core while introducing a highly versatile synthetic handle. The compound is primarily valued as a precursor for constructing unsymmetrical, functionalized bipyridine ligands via cross-coupling chemistry, including Sonogashira, Suzuki, and other palladium-catalyzed transformations . Its synthesis can be achieved through directed lithiation/quenching or electrochemical methods, though yields vary significantly [1].

Why 3-Iodo-2,2'-bipyridine Cannot Be Directly Replaced by Other 3-Halo-bipyridines


Direct substitution of 3-iodo-2,2'-bipyridine with its 3-bromo or 3-chloro analogs is not feasible due to profound differences in both the synthetic accessibility of the compounds and their downstream reactivity profiles. While all 3-halobipyridines are valuable, the specific halogen dictates the viability of the initial synthesis; for example, direct lithiation/quenching to yield the 3-iodo derivative is notably low-yielding (11%) compared to the 3-bromo derivative (52%) [1]. Furthermore, in subsequent applications, the reactivity order I > Br > Cl in oxidative addition to palladium(0) makes the iodo compound the preferred partner for demanding cross-coupling reactions and the only suitable choice when milder conditions or specific chemo- and stereoselectivity are required . The electronic influence of the halogen also modulates the redox properties of resulting metal complexes, with iodine providing a distinct perturbation compared to lighter halogens [2].

Quantitative Evidence for Differentiating 3-Iodo-2,2'-bipyridine from its Closest Analogs


Synthetic Yield Comparison: Low-Yield Access Via Directed Lithiation Highlights Iodo Derivative's Unique Challenge

The synthesis of 3-iodo-2,2'-bipyridine via directed ortho-lithiation of 2,2'-bipyridine followed by iodine quenching is significantly less efficient than the analogous bromination reaction. This disparity in synthetic yield is a critical factor for procurement and synthetic planning, as it directly impacts the cost and availability of the compound [1].

C-H Functionalization Halogenation Organolithium Chemistry

Electrochemical Synthesis: An Alternative Route with Improved Yield for the Iodo Derivative

In contrast to the low-yielding lithiation route, an electrochemical method provides a more efficient pathway to 3-iodo-2,2'-bipyridine. This approach achieves a significantly higher yield and demonstrates high current efficiency, offering a practical advantage for larger-scale preparation . While this is not a direct comparator study, it provides a crucial quantitative benchmark for evaluating synthetic strategies specific to the iodo compound.

Electrosynthesis Green Chemistry Halogenation

Redox Potential Tuning in Cobalt Complexes: Iodine's Place in the Halogen Series

The nature of the halogen substituent on the bipyridine ligand directly tunes the redox potential of its metal complexes. A systematic study on homoleptic cobalt tris-bipyridine complexes shows that electron-withdrawing halogen substituents increase the formal redox potential by a quantifiable amount. The effect follows the trend F > Cl > Br > I, allowing for fine-tuning of the Co(III/II) couple [1].

Electrochemistry Redox Mediator Ligand Design

Enabling Chiral Ligand Synthesis via Sonogashira Cross-Coupling

The iodine atom at the 3-position is a privileged leaving group for palladium-catalyzed cross-coupling, enabling the synthesis of complex, functionalized bipyridine architectures that are inaccessible with other halogens. Specifically, a twofold Sonogashira reaction with 3-iodo-2,2'-di(methoxymethoxy)-1,1'-binaphthyl was used to install 5,5'-diethynyl-2,2'-bipyridine, yielding chiral bis(BINOL)-substituted bipyridine ligands .

Asymmetric Catalysis Cross-Coupling Ligand Design

Optimal Application Scenarios for 3-Iodo-2,2'-bipyridine in Research and Industrial Development


Precursor for Demanding Palladium-Catalyzed Cross-Couplings

Due to the superior reactivity of the C–I bond in oxidative addition, 3-iodo-2,2'-bipyridine is the preferred substrate for challenging cross-coupling reactions, such as Sonogashira and Suzuki-Miyaura couplings, where the corresponding bromides or chlorides fail or give poor yields. It is essential for synthesizing unsymmetrical bipyridine ligands for catalysis and materials science under mild conditions .

Synthesis of Redox-Active Metal Complexes Requiring Fine-Tuned Potentials

The iodine substituent imparts a specific electronic effect to the bipyridine ligand, resulting in a predictable, moderate increase in the redox potential of its metal complexes. This property is crucial for developing electrocatalysts, redox mediators for dye-sensitized solar cells (DSSCs), and battery materials where the Co(III/II) or similar couples must be precisely matched to other system components [1].

Construction of Chiral Bipyridine Ligands for Asymmetric Catalysis

The high reactivity of 3-iodo-2,2'-bipyridine in cross-coupling is instrumental for attaching bipyridine motifs to chiral scaffolds, such as BINOL derivatives. This approach provides access to a class of C2-symmetric or axially chiral ligands whose metal complexes are employed in enantioselective transformations, including hydrogenations, epoxidations, and various C–C bond-forming reactions .

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